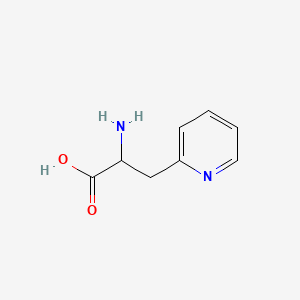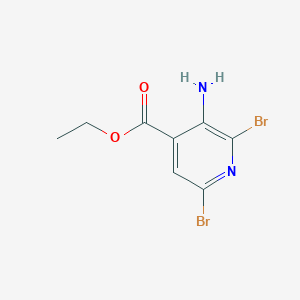
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Boronic acids and their derivatives have found widespread use in the field of biomaterials, primarily through their ability to bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans . They are valuable building blocks in organic synthesis .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . Protodeboronation of pinacol boronic esters is a method used in the synthesis of boronic acids .Molecular Structure Analysis
Boronic acids can reversibly bind diols, a molecular feature that is ubiquitous within saccharides . This property has been used in the design and implementation of sensors for numerous saccharide species .Chemical Reactions Analysis
Boronic acids react with 1,2- or 1,3-diols present on the substrate, forming boronate esters . This reaction is used in various applications, including sensors and drug delivery .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can vary depending on their structure. For example, the pKa values of boronic acids were determined through spectroscopic titration .Scientific Research Applications
Photoresponsive Materials
Azobenzene derivatives, including Azobenzene-4,4’-diboronic Acid, are one of the most important molecular switches for biological and material science applications . They are used in the synthesis of photoresponsive materials, which change their properties in response to light. This makes them useful in a variety of applications, including optical data storage and light-controlled drug delivery .
Metal Organic Frameworks (MOFs)
Azobenzene-4,4’-diboronic Acid is used in the synthesis of Metal Organic Frameworks (MOFs), which are porous hybrid crystalline materials that consist of organic linkers coordinated to metal centres . These MOFs have potential applications in sensing, drug delivery, magnetism, and molecular recognition .
Dye Adsorption
The MOFs synthesized using Azobenzene-4,4’-diboronic Acid have been applied in the dye adsorption of congo red (CR) in contaminated water . The UV-irradiated cis isomer exhibited a slightly higher CR uptake than the ambient-light exposed trans isomer .
Electrochromic Devices
Azobenzene-4,4’-diboronic Acid derivatives are promising candidates for full-color Electrochromic (EC) display devices . These devices can change their color when a burst of electric charge is applied, making them useful in applications like electronic paper and smart windows .
Optical Memory Devices
Due to their photoresponsive properties, Azobenzene-4,4’-diboronic Acid derivatives can be used in optical memory devices . These devices use light to read and write data, offering advantages in terms of speed and energy efficiency .
Dual-Stimuli-Responsive Systems
Azobenzene-4,4’-diboronic Acid derivatives can be used in the creation of dual-stimuli-responsive systems . These systems can respond to two different stimuli, such as light and temperature, making them useful in a variety of applications, including drug delivery and sensing .
properties
IUPAC Name |
[4-[(4-boronophenyl)diazenyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12B2N2O4/c17-13(18)9-1-5-11(6-2-9)15-16-12-7-3-10(4-8-12)14(19)20/h1-8,17-20H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPJQNBILZYROPH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)N=NC2=CC=C(C=C2)B(O)O)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12B2N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-(diazene-1,2-diylbis(4,1-phenylene))diboronic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1R)-N-[(Z)-3-chloroprop-2-enyl]-2,3-dihydro-1H-inden-1-amine](/img/structure/B1145344.png)